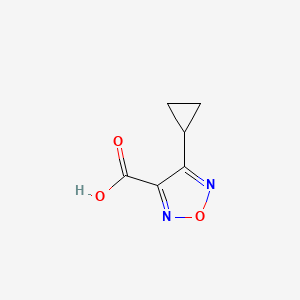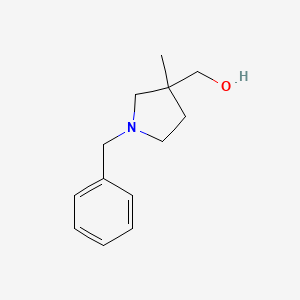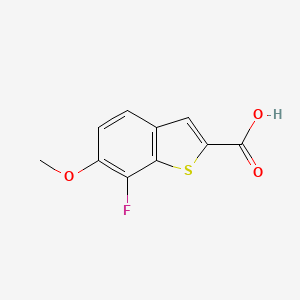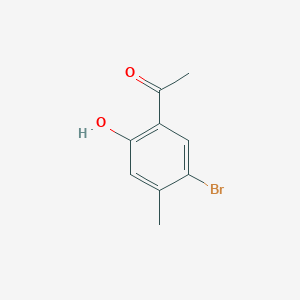
5'-Bromo-2'-hydroxy-4'-methylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom at the 5’ position, a hydroxyl group at the 2’ position, and a methyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Bromo-2’-hydroxy-4’-methylacetophenone can be synthesized through several methods. One common approach involves the bromination of 2’-hydroxy-4’-methylacetophenone using bromine in glacial acetic acid. This reaction typically yields the desired product in high purity .
Another method involves the reaction of 2-hydroxyacetophenone with bromine in 50% aqueous acetic acid, resulting in the formation of 5’-bromo-2’-hydroxyacetophenone . The reaction conditions are relatively mild, and the yield is generally high.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-hydroxy-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-hydroxy-4’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-bromo-2’-hydroxy-4’-methylbenzaldehyde, while reduction of the carbonyl group can produce 5’-bromo-2’-hydroxy-4’-methylbenzyl alcohol.
Scientific Research Applications
5’-Bromo-2’-hydroxy-4’-methylacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-hydroxy-4’-methylacetophenone depends on its specific application. For instance, as a ligand in metallocene complexes, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
In biological systems, the compound’s spermicidal activity may involve disruption of sperm cell membranes or interference with cellular signaling pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylacetophenone: Similar structure but lacks the hydroxyl group at the 2’ position.
5’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the methyl group at the 4’ position.
2-Hydroxy-5’-methylacetophenone: Similar structure but lacks the bromine atom at the 5’ position.
Uniqueness
5’-Bromo-2’-hydroxy-4’-methylacetophenone is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the formation of complex molecules with diverse biological and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIRUUBEJLZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
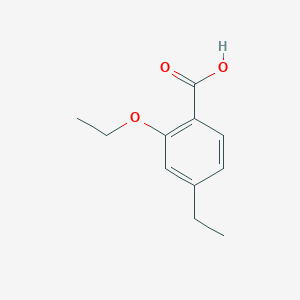
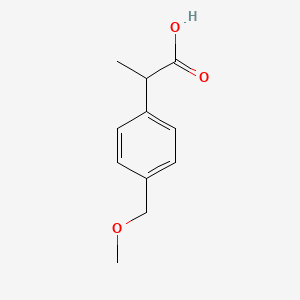
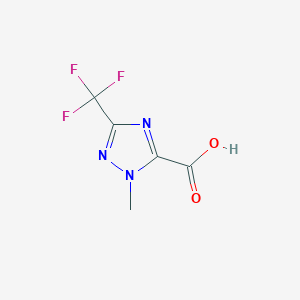
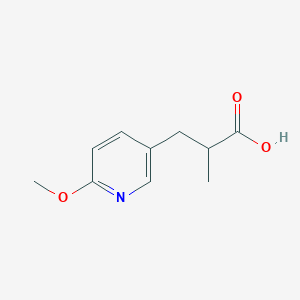
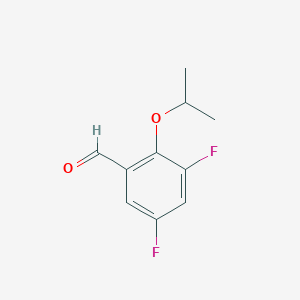
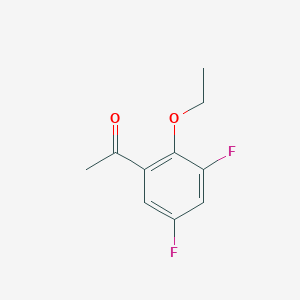

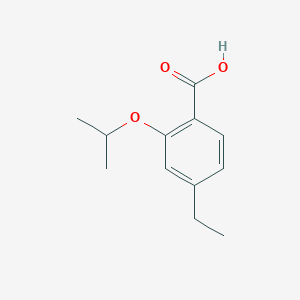
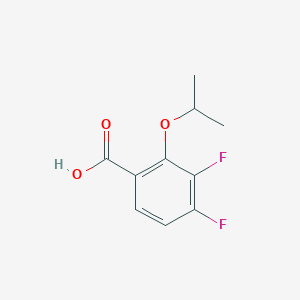
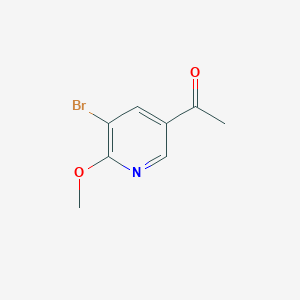
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7969083.png)
